molecular formula C23H25N3O4 B11395525 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395525
M. Wt: 407.5 g/mol
InChI Key: CIZFHNXTNSPAOQ-UHFFFAOYSA-N
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Description

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butoxyphenyl, hydroxyethyl, and hydroxyphenyl groups are introduced through various substitution reactions, often using reagents like alkyl halides, phenols, and alcohols.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or the substituents.

    Substitution: The phenyl and butoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, phenols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce new functional groups to the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may be studied for its potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound itself.

    4-(4-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a methoxy group instead of a butoxy group.

    4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with an ethoxy group instead of a butoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core. This combination provides unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-2-3-14-30-16-10-8-15(9-11-16)22-19-20(17-6-4-5-7-18(17)28)24-25-21(19)23(29)26(22)12-13-27/h4-11,22,27-28H,2-3,12-14H2,1H3,(H,24,25)

InChI Key

CIZFHNXTNSPAOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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